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Compound of Interest

Compound Name: Methyltrimethoxysilane

Cat. No.: B3422404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for methyltrimethoxysilane.

The information is presented to support research, development, and quality control activities

where this organosilicon compound is utilized.

Introduction
Methyltrimethoxysilane (CH₃Si(OCH₃)₃), a colorless liquid, is a versatile chemical

intermediate widely used in the synthesis of silicones, as a crosslinking agent, and in surface

modification applications.[1] A thorough understanding of its spectroscopic characteristics is

crucial for its identification, purity assessment, and for monitoring chemical transformations.

This guide presents its ¹H NMR, ¹³C NMR, and FTIR spectral data, along with detailed

experimental protocols for data acquisition.

Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FTIR

spectroscopy for methyltrimethoxysilane.

¹H NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.58 Singlet 9H Methoxy (Si-O-CH₃)

~0.13 Singlet 3H Methyl (Si-CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data.[2]
Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.0 ppm

Chemical Shift (δ) ppm Assignment

~50.5 Methoxy (Si-O-CH₃)

~-9.0 Methyl (Si-CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

FTIR Spectroscopic Data
Sample Preparation: Neat liquid
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Frequency (cm⁻¹) Intensity Assignment

2943 Strong
C-H asymmetric stretching (in

CH₃)

2842 Strong
C-H symmetric stretching (in

CH₃)

1460 Medium
C-H asymmetric bending (in

CH₃)

1190 Strong Si-O-C stretching

1085 Very Strong Si-O-C stretching

812 Strong Si-C stretching

775 Medium CH₃ rocking (Si-CH₃)

Note: Peak positions and intensities can be influenced by the sampling method (e.g., neat,

ATR, solution).

Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and FTIR spectra of

methyltrimethoxysilane are provided below.

NMR Spectroscopy Protocol
3.1.1. Sample Preparation

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of methyltrimethoxysilane in

approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[2] For ¹³C NMR, a higher

concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a

reasonable time.[2]

Solvent: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), which is a

common choice for organosilicon compounds.
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Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C

NMR, and it is often pre-dissolved in the deuterated solvent by the manufacturer.[3] If not

present, a small amount can be added.

Procedure:

In a clean, dry vial, accurately weigh the methyltrimethoxysilane.

Add the deuterated solvent and gently swirl to ensure complete dissolution.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

3.1.2. Data Acquisition

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

¹H NMR Parameters (Typical):

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Number of Scans (NS): 8 to 16 scans are typically sufficient.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time (AQ): 2-4 seconds.

Spectral Width (SW): A range of approximately -2 to 12 ppm is appropriate.

¹³C NMR Parameters (Typical):

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker

instruments).

Number of Scans (NS): A higher number of scans (e.g., 128 to 1024 or more) is necessary

due to the low natural abundance of ¹³C.

Relaxation Delay (D1): 2 seconds.
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Acquisition Time (AQ): 1-2 seconds.

Spectral Width (SW): A range of approximately -20 to 220 ppm is suitable.

Procedure:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve high homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters and start the experiment.

After data acquisition, perform Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal (0.00 ppm).

FTIR Spectroscopy Protocol
3.2.1. Sample Preparation (Neat Liquid)

Method: For a pure liquid like methyltrimethoxysilane, the simplest method is to use a

liquid cell or the Attenuated Total Reflectance (ATR) technique.[4]

Liquid Cell:

Use a demountable or sealed liquid cell with infrared-transparent windows (e.g., NaCl or

KBr).

Place a small drop of methyltrimethoxysilane onto one window and carefully place the

second window on top to create a thin film.

Assemble the cell and place it in the spectrometer's sample holder.

ATR:
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Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

Place a single drop of methyltrimethoxysilane directly onto the crystal surface.

3.2.2. Data Acquisition

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters (Typical):

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise

ratio.

Procedure:

Background Spectrum: Collect a background spectrum of the empty instrument (or with

the clean, empty liquid cell/ATR crystal). This is crucial to subtract the spectral

contributions of atmospheric water and carbon dioxide.

Sample Spectrum: Place the prepared sample in the instrument and collect the sample

spectrum.

The instrument's software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Spectroscopic-Structural
Correlations
The following diagram illustrates the relationship between the different chemical groups in

methyltrimethoxysilane and their corresponding spectroscopic signals.
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Spectroscopic Correlations for Methyltrimethoxysilane

Molecular Structure

¹H NMR Signals ¹³C NMR Signals Key FTIR Absorptions

CH₃-Si-(OCH₃)₃

Si-CH₃

~0.13 ppm (singlet)

3H

Si-O-CH₃

~3.58 ppm (singlet)

9H

Si-CH₃

~-9.0 ppm
Si-O-CH₃

~50.5 ppm
C-H stretch

2943, 2842 cm⁻¹
Si-O-C stretch

1190, 1085 cm⁻¹
Si-C stretch
812 cm⁻¹
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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